molecular formula C31H25FN2O3 B135281 Eth 615 CAS No. 133430-69-0

Eth 615

Cat. No.: B135281
CAS No.: 133430-69-0
M. Wt: 492.5 g/mol
InChI Key: KRCUWCAUDKTMPB-UHFFFAOYSA-N
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Preparation Methods

The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for ETH615 are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

ETH615 undergoes various chemical reactions, including:

    Oxidation: ETH615 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in ETH615, potentially altering its biological activity.

    Substitution: ETH615 can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ETH615 has a wide range of scientific research applications, including:

Mechanism of Action

ETH615 exerts its effects by inhibiting the biosynthesis of leukotriene B4 and the production of interleukin-8. It targets the enzyme 5-lipoxygenase, which is involved in the conversion of arachidonic acid to leukotrienes. By inhibiting this enzyme, ETH615 reduces the production of leukotriene B4, a potent inflammatory mediator. Additionally, ETH615 inhibits the expression of interleukin-8 messenger RNA and the production of interleukin-8, further reducing inflammation .

Comparison with Similar Compounds

ETH615 is unique in its dual inhibitory effects on leukotriene B4 and interleukin-8. Similar compounds include:

    15-hydroxyeicosatetraenoic acid: An inhibitor of leukotriene biosynthesis.

    Leflunomide: An immunomodulatory drug with inhibitory effects on leukotriene production.

    Linetastine: An antihistamine with leukotriene inhibitory properties.

    Lonapalene: A leukotriene receptor antagonist.

    MK886: A leukotriene biosynthesis inhibitor.

    R-68151: A leukotriene biosynthesis inhibitor.

    Zileuton: A 5-lipoxygenase inhibitor.

    SC53228, SC50605, SC51146, VML295: Antagonists of leukotriene B4

ETH615 stands out due to its ability to inhibit both leukotriene B4 and interleukin-8, making it a promising candidate for the treatment of inflammatory conditions.

Properties

CAS No.

133430-69-0

Molecular Formula

C31H25FN2O3

Molecular Weight

492.5 g/mol

IUPAC Name

4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid

InChI

InChI=1S/C31H25FN2O3/c32-26-6-3-4-23(18-26)20-34(19-22-8-10-25(11-9-22)31(35)36)28-14-16-29(17-15-28)37-21-27-13-12-24-5-1-2-7-30(24)33-27/h1-18H,19-21H2,(H,35,36)

InChI Key

KRCUWCAUDKTMPB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)N(CC4=CC=C(C=C4)C(=O)O)CC5=CC(=CC=C5)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)N(CC4=CC=C(C=C4)C(=O)O)CC5=CC(=CC=C5)F

133430-69-0

Synonyms

ETH 615
ETH-615

Origin of Product

United States

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